2-ethyl-N-(4-fluorophenyl)butanamide
Description
2-Ethyl-N-(4-fluorophenyl)butanamide is a synthetic organic compound belonging to the class of substituted butanamides. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol. The structure features a butanamide backbone modified with an ethyl group at the second carbon and a 4-fluorophenyl substituent attached via the amide nitrogen. Its physicochemical properties, such as moderate lipophilicity (LogP ≈ 2.8) and solubility in polar organic solvents, make it suitable for synthetic modifications .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-ethyl-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
KWCBABJFXBDINA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-fluorophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-ethylbutanoic acid.
Amidation Reaction: The 4-fluoroaniline is reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-ethyl-N-(4-fluorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-ethyl-N-(4-fluorophenyl)butanamide are best understood through comparative analysis with analogous compounds. Below is a detailed comparison:
Structural and Pharmacological Comparisons
Key Research Findings
Para-fluorobutyryl fentanyl exhibits 1000-fold higher μ-opioid receptor affinity compared to this compound due to its piperidinyl-phenethyl moiety, which facilitates receptor binding .
The oxadiazole-containing analog () demonstrates improved metabolic stability compared to this compound, attributed to the rigid heterocyclic ring resisting enzymatic degradation .
N-(4-Acetylphenyl)butanamide () shows reduced lipophilicity (LogP ~1.9) versus the target compound (LogP ~2.8), highlighting the fluorophenyl group's role in enhancing membrane permeability .
4-Methoxybutyrylfentanyl () retains opioid activity but with lower potency than para-fluorobutyryl fentanyl, emphasizing the fluorophenyl group's superiority in receptor interactions over methoxy substitutions .
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